4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol
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Overview
Description
4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol is a chemical compound with a complex structure that includes a cyclopentane ring fused with a furan ring, and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to participate in specific chemical reactions that can modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (3aR,4R,5R,6aS)-5-Hydroxy-4-[(1E,3S)-3-hydroxyoct-1-en-1-yl]hexahydro-2H-cyclopenta[b]furan-2-one
- (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
Uniqueness
4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol is unique due to its specific arrangement of hydroxyl groups and the fused ring structure
Properties
Molecular Formula |
C10H16O4 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
4-[(E)-3-hydroxyprop-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol |
InChI |
InChI=1S/C10H16O4/c11-3-1-2-6-7-4-10(13)14-9(7)5-8(6)12/h1-2,6-13H,3-5H2/b2-1+ |
InChI Key |
MAXKOSQCBZRILG-OWOJBTEDSA-N |
Isomeric SMILES |
C1C2C(CC(C2/C=C/CO)O)OC1O |
Canonical SMILES |
C1C2C(CC(C2C=CCO)O)OC1O |
Origin of Product |
United States |
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